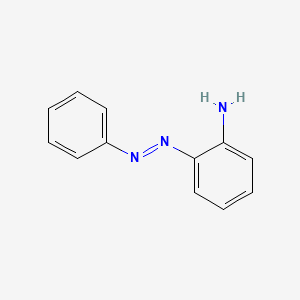

2-(Phenylazo)aniline

Description

Significance of Azo Compounds in Contemporary Chemical Science

Azo compounds, defined by the presence of one or more azo groups (-N=N-), are a cornerstone of synthetic chemistry. Their significance stems from the extended π-electron systems created by the azo linkage, which often connects two aromatic rings. This conjugation is responsible for their most prominent characteristic: their intense color. Consequently, azo compounds form the largest and most versatile class of synthetic dyes and pigments, with applications spanning textiles, printing, and food coloring. jchemrev.com

Beyond their use as colorants, the reactivity of the azo group and the diverse functionalities that can be incorporated into the aromatic rings make them valuable in various other scientific domains. They are pivotal intermediates in organic synthesis and have found applications in material science, where they are used to create polymers with tunable optical properties. jchemrev.com The synthesis of azo compounds is typically achieved through a two-step process involving diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich aromatic compound like a phenol or another aniline. repec.org This well-established synthetic methodology allows for the creation of a vast library of azo compounds with tailored properties.

Overview of Research Trajectories for 2-(Phenylazo)aniline

The primary research trajectory for 2-(Phenylazo)aniline in academic research is centered on its role as a bidentate ligand in coordination chemistry. The molecule's structure, featuring a nitrogen atom from the azo group and the nitrogen atom of the amino group in close proximity, allows it to chelate with metal ions. This coordination behavior has been a subject of significant interest.

A notable area of investigation involves the reaction of 2-(Phenylazo)aniline with transition metals like palladium. acs.org Research has demonstrated that 2-(Phenylazo)aniline can bind to bivalent palladium in a bidentate fashion, forming stable complexes. acs.org These metal complexes exhibit interesting electronic and structural properties, including distorted geometries in the coordinated phenyl rings. acs.org The study of such complexes contributes to a deeper understanding of ligand-metal interactions, C-H bond activation, and the potential for creating novel catalysts or materials with specific electronic properties. acs.org The presence of low-lying π* orbitals in these coordinated systems is also a key area of study. acs.org

Historical Context of 2-(Phenylazo)aniline Research

While the broader history of aniline and azo dyes dates back to the mid-19th century, the specific historical details of the first synthesis of 2-(Phenylazo)aniline are not extensively documented in readily available literature. The parent molecule, azobenzene (B91143), was first described by Eilhard Mitscherlich in 1834. wikipedia.org The discovery of aniline's potential to create synthetic dyes by William Henry Perkin in 1856 spurred extensive research into aniline derivatives and azo compounds.

A documented method for the synthesis of 2-(Phenylazo)aniline involves the reaction of o-phenylenediamine with nitrobenzene in the presence of sodium hydroxide. acs.org This preparation, detailed in a study published in 2001, suggests that the compound and its synthesis were well-established by this time. acs.org The general synthetic principles for creating aminoazobenzene isomers, through diazotization and coupling or rearrangement of diazoamino compounds, have been known for a considerable period, making it plausible that 2-(Phenylazo)aniline was synthesized earlier in the exploration of azo chemistry.

Interactive Data Tables

Physicochemical Properties of 2-(Phenylazo)aniline

| Property | Value |

| Molecular Formula | C₁₂H₁₁N₃ |

| Molecular Weight | 197.24 g/mol |

| Melting Point | 123-126 °C |

| Boiling Point | >360 °C |

| Solubility | Slightly soluble in hot water; Soluble in hot alcohol, ether, benzene, chloroform |

Data sourced from ChemBK

Spectroscopic Data of 2-(Phenylazo)aniline

| Spectroscopic Technique | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ 5.9 (s, NH₂), 6.7 (d, C₆-H), 6.8 (t, C₄-H), 7.2 (t, C₅-H), 7.4 (t, C₁₀-H), 7.5 (t, C₉-H and C₁₁-H), 7.8 (d, C₈-H, C₁₂-H and C₃-H) |

| IR (KBr, cm⁻¹) | 3456, 3382 (νNH₂), 1592 (νC=C), 1461 (νN=N), 1230 (νC-N) |

| UV-vis (CH₂Cl₂, λₘₐₓ, nm) | 416, 313, 243 |

Data sourced from Maiti et al. (2001) acs.org

Structure

3D Structure

Properties

IUPAC Name |

2-phenyldiazenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-11-8-4-5-9-12(11)15-14-10-6-2-1-3-7-10/h1-9H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQZBSZUGKSCFBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062660 | |

| Record name | Benzenamine, 2-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2835-58-7 | |

| Record name | 2-(2-Phenyldiazenyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2835-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 2-(2-phenyldiazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002835587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-(2-phenyldiazenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2-(phenylazo)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(phenylazo)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.737 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 Phenylazo Aniline

Established Synthetic Routes to 2-(Phenylazo)aniline

The synthesis of 2-(phenylazo)aniline can be achieved through several strategic approaches, with condensation and diazotization/coupling reactions being the most prominent.

Condensation and Related Approaches

A direct and efficient method for the synthesis of 2-(phenylazo)aniline involves the condensation reaction between o-phenylenediamine and nitrobenzene. This reaction is typically carried out in the presence of a strong base, such as sodium hydroxide, and often requires elevated temperatures to proceed at a reasonable rate. The reaction is believed to proceed through a nucleophilic aromatic substitution mechanism, where the amino group of o-phenylenediamine attacks the electron-deficient nitrobenzene.

A proposed mechanism for the condensation of nitrobenzene with aniline suggests that in a highly basic medium, the aniline is deprotonated to form the anilide anion. researchgate.netresearchgate.net This highly nucleophilic species then attacks the nitrobenzene ring, primarily at the para-position, to form an anionic σ-complex. researchgate.netresearchgate.net Subsequent hydride ion transfer, with nitrobenzene or the product itself acting as the acceptor, leads to the formation of the azo linkage. researchgate.netresearchgate.net While this mechanism is described for the reaction of aniline and nitrobenzene, a similar pathway is plausible for the reaction of o-phenylenediamine with nitrobenzene to yield 2-(phenylazo)aniline.

The synthesis of benzimidazole derivatives, which are structurally related to the potential cyclization products of 2-(phenylazo)aniline, can be achieved through the condensation of o-phenylenediamine with various reagents like carboxylic acids, aldehydes, or alcohols, often followed by an oxidative cyclodehydrogenation step. nih.gov

Diazotization and Coupling Strategies for Azo-Containing Structures

The diazotization of a primary aromatic amine followed by an azo coupling reaction is a cornerstone of azo compound synthesis. icrc.ac.irjove.comresearchgate.netresearchgate.netslideshare.netorganic-chemistry.orgvedantu.comunacademy.comacs.orglibretexts.orgyoutube.comunb.carepec.orgnih.gov This strategy can be adapted for the synthesis of 2-(phenylazo)aniline. The general principle involves the conversion of a primary aromatic amine, such as aniline, into a diazonium salt by treatment with a nitrosating agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite and a strong acid at low temperatures (0-5 °C). jove.comresearchgate.netorganic-chemistry.orgyoutube.com

The resulting diazonium salt is a potent electrophile and can react with an electron-rich aromatic compound, the coupling component, in an electrophilic aromatic substitution reaction. slideshare.net For the synthesis of 2-(phenylazo)aniline, o-phenylenediamine would serve as the coupling component. The amino groups of o-phenylenediamine are strong activating groups, directing the electrophilic attack of the diazonium salt to the ortho and para positions. Coupling at the position ortho to one amino group and para to the other would yield the desired 2-(phenylazo)aniline.

The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The primary amine then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion. jove.com The subsequent coupling reaction proceeds via an electrophilic aromatic substitution mechanism, where the diazonium ion attacks the electron-rich aromatic ring of the coupling component. slideshare.net

Derivatization and Functionalization of 2-(Phenylazo)aniline

The presence of both a primary amino group and an azo linkage in 2-(phenylazo)aniline allows for a wide range of derivatization and functionalization reactions, enabling the synthesis of a diverse array of more complex molecules.

The amino group can undergo typical reactions of primary anilines. Acylation with acyl chlorides or anhydrides can be used to introduce amide functionalities. For instance, ruthenium-catalyzed ortho-acylation of N-(2-pyridyl)-anilines using α-oxycarboxylic acids as acyl sources has been reported, suggesting a potential pathway for the selective acylation of 2-(phenylazo)aniline derivatives. rsc.org Similarly, palladium-catalyzed ortho-acylation of 2-aryl pyridines with arylmethyl amines as acylating agents provides another synthetic strategy. rsc.org

Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. The alkylation of anilines can occur on the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation), and the selectivity can be controlled by the choice of catalyst and reaction conditions. le.ac.ukresearchgate.net For example, H₂O·B(C₆F₅)₃ has been shown to be a highly selective catalyst for the para-C-alkylation of anilines with alkenes. le.ac.uk

The azo group itself can also be a site for chemical transformations. For instance, azo dyes can be used to synthesize novel heterocyclic compounds.

The synthesis of various derivatives of 2-(phenylazo)aniline has been explored. For example, the polymerization of aniline derivatives can lead to the formation of polymers with interesting properties for applications such as sensors. nih.govresearchgate.net

Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing synthetic routes and developing new transformations.

In the condensation synthesis of 2-(phenylazo)aniline from o-phenylenediamine and nitrobenzene, the reaction is believed to proceed through a series of intermediates. As mentioned earlier, the formation of an anionic σ-complex is a likely initial step. researchgate.netresearchgate.net Spectroscopic techniques such as NMR and IR spectroscopy can be employed to characterize these transient species. For instance, the formation and characterization of azo dyes derived from aniline derivatives have been studied using FT-IR, ¹H NMR, ¹³C NMR, and UV-Visible spectroscopy. pnu.ac.irpnu.ac.ir

For the diazotization and coupling route , the primary intermediate is the diazonium salt. While generally unstable, aryldiazonium salts are more stable than their aliphatic counterparts and can be characterized at low temperatures. jove.com The subsequent coupling reaction proceeds through a σ-complex intermediate, similar to other electrophilic aromatic substitution reactions. The stability and reactivity of these intermediates are influenced by the electronic nature of the substituents on both the diazonium salt and the coupling component.

The study of reaction kinetics can provide valuable insights into the mechanism. For example, the kinetics of diazotization and azo coupling reactions have been investigated to understand the influence of various factors, such as pH and the presence of surfactants, on the reaction rates. researchgate.net

Spectroscopic data is invaluable for the characterization of both intermediates and final products. In the synthesis of azo dyes, UV-Vis spectroscopy is used to determine the absorption maxima, which are related to the electronic structure of the molecule. pnu.ac.irpnu.ac.irnih.gov FT-IR spectroscopy is used to identify characteristic functional groups, such as the N-H stretching of the amino group and the N=N stretching of the azo group. pnu.ac.irpnu.ac.ir ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule. pnu.ac.irpnu.ac.irnih.gov

Advanced Spectroscopic Characterization and Elucidation of Molecular Structure

Vibrational Spectroscopy for Functional Group Identification (e.g., νNH₂, νN=N, νC-N)

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the characteristic functional groups within the 2-(Phenylazo)aniline molecule. The vibrational modes of the amine (NH₂), azo (N=N), and carbon-nitrogen (C-N) groups give rise to distinct bands in the spectra, confirming the molecular structure.

The primary amine group (-NH₂) exhibits characteristic stretching vibrations. Generally, primary amines show two N-H stretching bands: an asymmetric (νₐₛ) and a symmetric (νₛ) mode. For aniline, these bands are observed around 3508 cm⁻¹ and 3422 cm⁻¹, respectively materialsciencejournal.org. The azo group (–N=N–) stretching vibration is a key marker for this class of compounds and typically appears in the 1555-1504 cm⁻¹ region of the FT-IR spectrum researchgate.net. The C-N stretching vibration (νC-N) for aromatic amines is typically found in the region of 1250-1360 cm⁻¹ materialsciencejournal.org.

Specific vibrational frequencies for key functional groups in aniline and related azo compounds are detailed below. These values provide a reference for the expected positions of these bands in the spectrum of 2-(Phenylazo)aniline.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|---|

| Amine (-NH₂) | Asymmetric N-H Stretch (νₐₛNH₂) | ~3508 | Aniline materialsciencejournal.org |

| Amine (-NH₂) | Symmetric N-H Stretch (νₛNH₂) | ~3422 | Aniline materialsciencejournal.org |

| Azo (-N=N-) | N=N Stretch (νN=N) | 1504 - 1555 | Mono Azo Dyes researchgate.net |

| Aromatic Amine | C-N Stretch (νC-N) | ~1282 | Aniline materialsciencejournal.org |

Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of 2-(Phenylazo)aniline, providing precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of the protons. The protons of the two distinct phenyl rings and the amine group will resonate at different chemical shifts (δ). The amine protons typically appear as a broad singlet. The aromatic protons exhibit complex splitting patterns (e.g., doublets, triplets, multiplets) due to spin-spin coupling with neighboring protons. Vicinal coupling constants (³J) for aromatic protons are typically in the range of 6-8 Hz iastate.edu.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The spectrum will show separate signals for each unique carbon atom in the two phenyl rings. The chemical shifts of carbons attached to the nitrogen atoms (C-N) are particularly informative. For instance, in aniline, the carbon atom bonded to the amino group (C-NH₂) resonates at approximately 146.57 ppm rsc.org.

The following tables summarize typical NMR data for aniline, which serves as a foundational model for interpreting the spectra of 2-(Phenylazo)aniline.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -NH₂ | 3.63 | s (broad) | N/A |

| Aromatic H (ortho) | 6.76 | t | ~6 |

| Aromatic H (meta) | 7.26 | t | ~6 |

| Aromatic H (para) | 6.86 | t | ~9 |

Data sourced from reference rsc.org.

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-NH₂ | 146.57 |

| C (ortho) | 115.12 |

| C (meta) | 129.30 |

| C (para) | 118.40 |

Data sourced from reference rsc.org.

Electronic Absorption and Emission Spectroscopy for Optical Characterization

Electronic spectroscopy, particularly UV-Visible absorption and fluorescence, is used to characterize the optical properties of 2-(Phenylazo)aniline, which arise from electronic transitions within the molecule.

The UV-Vis spectrum of 2-(Phenylazo)aniline is characterized by distinct absorption bands corresponding to specific electronic transitions. Azobenzene (B91143) and its derivatives typically display two main absorption bands: a high-intensity band around 330 nm attributed to a π → π* transition and a lower-intensity band around 450 nm corresponding to an n → π* transition beilstein-journals.org. The π → π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, primarily associated with the conjugated system of the aromatic rings and the azo bridge. The n → π* transition involves the promotion of a non-bonding electron from one of the nitrogen atoms of the azo group to a π* antibonding orbital libretexts.org. The absorption peak for the related compound 4-phenylazoaniline is at 381 nm aatbio.com.

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) | Description |

|---|---|---|---|

| π → π | ~330 | High (~10,000 L mol⁻¹ cm⁻¹) libretexts.org | Excitation of a π electron in the conjugated system. |

| n → π | ~450 | Low (<2000 L mol⁻¹ cm⁻¹) libretexts.org | Excitation of a non-bonding electron from the azo group. |

The absorption and emission spectra of 2-(Phenylazo)aniline can be significantly influenced by the solvent environment and the presence of substituents on the aromatic rings.

Solvatochromism: This phenomenon describes the change in the color of a solution as the solvent is changed wikipedia.org. The position, intensity, and shape of the absorption bands can shift depending on the polarity of the solvent. A bathochromic (red) shift to longer wavelengths with increasing solvent polarity is known as positive solvatochromism, while a hypsochromic (blue) shift to shorter wavelengths is termed negative solvatochromism wikipedia.org. Donor-acceptor molecules often exhibit a strong solvatochromic effect in their emission spectra due to a significant change in dipole moment upon excitation nih.gov. For instance, a red-shift in emission of 66 nm has been observed in some D-π-A systems when moving to more polar solvents nih.gov.

Substituent Effects: The electronic nature of substituents on the phenyl rings alters the energy levels of the molecular orbitals, thereby affecting the electronic transitions. Electron-donating groups (EDGs), like the -NH₂ group, typically cause a bathochromic shift (to longer wavelengths). Conversely, electron-withdrawing groups (EWGs) can also lead to redshifted absorption maxima beilstein-journals.orgbeilstein-journals.org. These effects are crucial for tuning the color and photophysical properties of azo dyes.

X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes

While the crystal structure of 2-(Phenylazo)aniline itself may not be widely reported, X-ray crystallography on its derivatives and metal complexes provides invaluable, definitive information about its three-dimensional structure in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

For example, in a ruthenium complex containing the related ligand 2-(phenylazo)pyridine (B13924361), X-ray analysis revealed an octahedral geometry around the metal center. The study showed that the Ru-N(azo) bond distances (1.960 Å and 2.014 Å) were slightly shorter than the Ru-N(pyridine) bonds (2.031 Å and 2.059 Å), indicating significant π-back-bonding with the azo group acs.org. In another study of a cadmium complex, the ligand adopted a specific coordination pattern, and the Cd(II) ion was found in a six-coordinated octahedral geometry nih.gov. Such studies confirm the coordinating ability of the azo-nitrogen and other donor atoms within the ligand framework.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic acs.org |

| Space Group | P2₁2₁2₁ acs.org |

| Coordination Geometry | Octahedral acs.org |

| Ru-N(azo) Bond Length | 1.960(4) Å / 2.014(4) Å acs.org |

| Ru-N(py) Bond Length | 2.031(4) Å / 2.059(4) Å acs.org |

Theoretical and Computational Investigations of 2 Phenylazo Aniline

Quantum Chemical Approaches to Molecular Structure and Energetics

Quantum chemical methods, including Density Functional Theory (DFT), ab initio, and semi-empirical calculations, are fundamental tools for exploring the electronic structure and energetic landscape of molecules like 2-(Phenylazo)aniline. These techniques enable researchers to predict molecular geometries, vibrational frequencies, and electronic properties from first principles or with approximations based on experimental data.

Ab Initio and Semi-Empirical Calculations for Molecular Systems

Ab initio methods, which derive properties directly from fundamental quantum mechanical principles without empirical fitting, offer high accuracy but are computationally demanding dtic.millibretexts.org. Semi-empirical methods, on the other hand, simplify calculations by incorporating experimental data or approximations, making them faster and suitable for larger systems dtic.millibretexts.org. For 2-(Phenylazo)aniline and related compounds, these methods have been used to explore protonation states, tautomeric equilibria, and relative stabilities of different molecular forms psu.edu. For instance, AM1 and STO-3G calculations have been used to study the proton affinity of azo and amino nitrogens in aminoazobenzene derivatives, providing insights into their basicity and tautomeric preferences psu.edu. These calculations are essential for understanding reaction mechanisms and molecular behavior under various conditions psu.edudntb.gov.ua.

Conformational Analysis and Optimized Molecular Geometry

Conformational analysis of 2-(Phenylazo)aniline involves determining the most stable spatial arrangement of its atoms. Computational methods, including DFT and Monte Carlo simulations, are used to explore the potential energy surface and identify low-energy conformers researchgate.netrsc.orgacs.orgiucr.orgunicamp.br. The optimized molecular geometry provides precise values for bond lengths, bond angles, and dihedral angles. For azobenzene (B91143) derivatives, the relative orientation of the phenyl rings and the azo group is a key aspect of conformational analysis, influencing electronic properties and molecular interactions researchgate.netdergipark.org.triucr.org. Studies often report optimized geometries obtained using DFT with specific functionals and basis sets, such as B3LYP/6-311++G(d,p), which have been shown to accurately represent molecular structures researchgate.netresearchgate.netdergipark.org.tr. The trans (E) configuration of the azo bond is generally found to be more stable than the cis (Z) configuration rsc.orgresearchgate.netacs.orgmdpi.com.

Electronic Structure Analysis (HOMO-LUMO Gap, Charge Transfer Character)

The electronic structure of 2-(Phenylazo)aniline is characterized by its frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that dictates a molecule's reactivity, stability, and electronic transport properties researchgate.nettandfonline.commdpi.comtandfonline.comshd-pub.org.rsarxiv.orgijcce.ac.irosti.gov. A smaller HOMO-LUMO gap generally indicates higher reactivity and polarizability, often correlating with nonlinear optical (NLO) activity and charge transfer characteristics within the molecule researchgate.nettandfonline.commdpi.comtandfonline.comshd-pub.org.rsarxiv.orgijcce.ac.irosti.gov. DFT calculations are extensively used to determine these energy levels and analyze charge transfer phenomena, such as intramolecular charge transfer (ICT) from electron-donating to electron-accepting parts of the molecule researchgate.netmdpi.comtandfonline.comarxiv.orgijcce.ac.irias.ac.inosti.govnih.gov. The distribution of electron density in the HOMO and LUMO orbitals provides insights into the electronic delocalization and potential sites for chemical reactions or interactions researchgate.netmdpi.comtandfonline.comias.ac.in.

Table 1: Representative HOMO-LUMO Gap Values for Azobenzene Derivatives

| Compound/Derivative | HOMO-LUMO Gap (eV) | Computational Method | Reference |

|---|---|---|---|

| 2-Phenyl Sulfanyl Aniline (2PSA) | 4.036 | DFT (B3LYP/6-311++G(d,p)) | tandfonline.com |

| 2-Phenyl Sulfanyl Aniline (2PSA) | 4.963 | DFT (B3LYP/6-311++G(d,p)) | tandfonline.com |

| 4-aminoazobenzene dye (4-trans) | 2.91 | DFT (PBE1PBE/6-31+G**) | researchgate.net |

| 4-aminoazobenzene dye (4-cis) | 2.69 | DFT (PBE1PBE/6-31+G**) | researchgate.net |

| CC10R (reference) | 2.319 | DFT (M06) | nih.gov |

| CC10D1 | 2.093 | DFT (M06) | nih.gov |

Note: Values are representative and may vary based on specific computational setups and derivative structures.

Intramolecular Hydrogen Bonding and Tautomeric Equilibria (e.g., Azo-Hydrazo Tautomerism)

The presence of functional groups capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH2) groups, can significantly influence the tautomeric equilibria of 2-(Phenylazo)aniline, particularly the azo-hydrazone tautomerism. Intramolecular hydrogen bonding, where a hydrogen atom is shared between two atoms within the same molecule, can stabilize specific tautomeric forms. In many ortho-substituted azo compounds, an intramolecular hydrogen bond can form between a hydroxyl or amino group and the azo nitrogen, favoring the hydrazone tautomer researchgate.netpsu.edursc.orgsapub.orgnih.govrsc.orgresearchgate.net. This hydrogen bonding can also affect photochemical stability and optical properties psu.edu.

Studies have shown that the azo-hydrazone tautomerism is a dynamic process influenced by molecular structure, solvent polarity, and pH nih.govnih.govnitrkl.ac.in. For example, in some azo dyes, the presence of a hydroxyl group ortho to the azo linkage leads to strong intramolecular hydrogen bonding, which stabilizes the hydrazone form researchgate.netpsu.eduresearchgate.net. The strength of this hydrogen bond is a key factor in determining the tautomeric equilibrium nih.gov. Theoretical calculations, including DFT and atoms-in-molecules (AIM) analysis, are used to characterize these hydrogen bonds and understand their role in tautomerism researchgate.netnih.govnih.gov.

Exploration of Nonlinear Optical (NLO) Properties through Computational Methods

Nonlinear optical (NLO) properties, such as the first hyperpolarizability (β), are crucial for applications in optoelectronics, photonics, and optical communications. Computational methods, particularly DFT, are extensively used to predict and understand the NLO behavior of organic molecules, including azobenzene derivatives researchgate.netnih.govresearchgate.nettandfonline.comnih.govresearchgate.netnih.goviaea.organalis.com.my. The NLO response is often related to intramolecular charge transfer (ICT) and the extent of π-conjugation within the molecule researchgate.netnih.govresearchgate.netmdpi.comarxiv.orgias.ac.innih.govresearchgate.netnih.govanalis.com.my.

Push-pull systems, where electron-donating and electron-withdrawing groups are connected by a conjugated π-system, typically exhibit significant NLO properties researchgate.netresearchgate.netarxiv.orgnih.govresearchgate.net. The azo group itself can contribute to NLO activity, and its properties can be further enhanced by appropriate substituents and extended conjugation researchgate.netnih.govresearchgate.netnih.gov. Computational studies often calculate parameters like the first hyperpolarizability (β) and compare them to reference molecules like urea (B33335) to quantify their NLO potential researchgate.netresearchgate.netresearchgate.netanalis.com.my. The choice of DFT functional (e.g., B3LYP, CAM-B3LYP) and basis set (e.g., 6-311++G(d,p)) is important for obtaining accurate NLO predictions researchgate.netnih.govresearchgate.nettandfonline.commdpi.comresearchgate.netanalis.com.myacs.org.

Table 2: Selected NLO Properties and Related Parameters from Computational Studies

| Compound/Derivative | NLO Property | Value (e.s.u.) | Computational Method | Reference |

|---|---|---|---|---|

| Urea (reference) | β0 | 0.14 x 10-30 | DFT | researchgate.net |

| JNNO2 | β0 | 2.7 x 10-28 | DFT | researchgate.net |

| Urea (reference) | β0 | 0.14 x 10-30 | DFT | researchgate.net |

| Complex C | βtot | 12414.87 x 10-30 | DFT | iaea.org |

| 3NPP | βtot | 420.51 x 10-30 | DFT (B3LYP/6-31G(d,p)) | analis.com.my |

Note: Values are representative and depend on the specific molecule and calculation conditions. e.s.u. refers to electrostatic units.

Coordination Chemistry and Metallosupramolecular Assemblies of 2 Phenylazo Aniline

Design Principles for 2-(Phenylazo)aniline as a Ligand (H₂L)

The design of 2-(Phenylazo)aniline as a ligand is rooted in its inherent structural features that facilitate coordination with metal centers. The molecule possesses two primary potential donor sites: the nitrogen atoms of the azo group and the nitrogen atom of the amino group. This arrangement allows it to act as a bidentate ligand, forming stable chelate rings with metal ions. The presence of the phenyl ring also offers possibilities for further functionalization or participation in π-interactions within metallosupramolecular assemblies. The azo linkage, with its delocalized π-system, can influence the electronic properties of the resulting metal complexes, potentially leading to interesting optical and electrochemical behaviors acs.orgacs.org. The ligand can deprotonate, typically at the amino group, to form the monoanionic HL⁻ species, which is the active coordinating form in many complexes acs.org.

Synthesis and Reactivity of Transition Metal Complexes

The coordination chemistry of 2-(Phenylazo)aniline has been extensively explored with several transition metals, most notably palladium, ruthenium, and iridium. These studies highlight the ligand's ability to undergo various complexation and activation processes.

Palladium complexes of 2-(Phenylazo)aniline have been a significant area of research, showcasing the ligand's utility in palladium-catalyzed reactions and the formation of stable palladacycles.

Palladium-Mediated Complexation and Activation

Formation of 2-(Phenylazo)imino Complexes (e.g., PdII(HL)₂)

The reaction of 2-(Phenylazo)aniline (H₂L) with sodium tetrachloropalladate(II) (Na₂PdCl₄) is a well-established route to palladium(II) complexes. In this reaction, the ligand typically coordinates to Pd(II) in a bidentate (N,N) fashion after deprotonation of the amino group, forming the monoanionic HL⁻ species acs.orgacs.org. A common product is the bis-chelate complex, [PdII(HL)₂], where two deprotonated ligands coordinate to the palladium center, forming a planar PdN₄ coordination sphere acs.org. The structural analysis of [PdII(HL)₂] reveals that the ligand binds through the azo nitrogen and the amino nitrogen, forming a six-membered chelate ring acs.orgacs.orgresearchgate.net. The deprotonation of the amino group is supported by IR and ¹H NMR data, which show a shift in the amino proton signal upon complexation acs.orgacs.org.

Data Table 1: Palladium(II) Complexes of 2-(Phenylazo)aniline

| Complex Formula | Metal Oxidation State | Ligand Form | Coordination Mode | Structure Description | Reference(s) |

| [PdII(HL)₂] | +II | HL⁻ | N,N-bidentate | Planar PdN₄ sphere, six-membered chelate rings | acs.orgacs.orgresearchgate.net |

Cyclometalation and C-H Bond Activation Processes

Beyond simple chelation, 2-(Phenylazo)aniline can also participate in cyclometalation reactions, a process involving the activation of a C-H bond and its subsequent coordination to the metal center. Palladium(II) is known to facilitate C-H bond activation in various organic molecules, and azobenzene (B91143) derivatives are no exception acs.orgtandfonline.comresearchgate.net. While direct C-H activation of the phenyl ring of 2-(Phenylazo)aniline by palladium to form a tridentate (N,N,C) complex is less commonly reported for this specific ligand compared to some other azobenzene derivatives, the general principle of Pd(II)-assisted C-H activation in related systems is well-documented acs.orgtandfonline.com. These processes are crucial for developing catalytic systems for organic transformations tandfonline.comresearchgate.netnih.gov. For instance, strategies involving Pd(II) assistance for C-H activation in related 2-alkylamino azobenzene ligands have been explored, leading to orthopalladated complexes acs.orgtandfonline.com.

2-(Phenylazo)aniline has also been investigated as a ligand for ruthenium and iridium complexes, contributing to the broader understanding of its coordination chemistry with platinum group metals.

Ruthenium complexes incorporating azo ligands, including derivatives of 2-(phenylazo)pyridine (B13924361), have been synthesized and studied for their redox and optical properties nih.govacs.orgrsc.org. While specific examples of ruthenium complexes directly with 2-(Phenylazo)aniline are less detailed in the provided search snippets compared to palladium, the general coordination behavior of related arylazo ligands with ruthenium suggests potential for similar complex formation nih.govacs.orgrsc.org. For instance, ruthenium(II) complexes with 2-(phenylazo)pyridine have been isolated and characterized, demonstrating bidentate coordination through pyridine (B92270) and azo nitrogens nih.govrsc.org.

Iridium complexes with azo-containing ligands are also a subject of research, often involving C-H activation and cyclometalation to form tridentate (C,N,O) or bidentate (N,O) coordination modes, particularly with 2-(arylazo)phenols dntb.gov.uaacs.org. While direct complexation of 2-(Phenylazo)aniline with iridium is not as extensively detailed in the provided results, the general reactivity of arylazo compounds with iridium suggests that such complexes could be accessible, potentially involving C-H activation pathways to form tridentate (N,N,C) coordination dntb.gov.uaacs.org.

Data Table 2: Ruthenium and Iridium Complexes with Related Arylazo Ligands

| Metal | Ligand Type (Related) | Coordination Mode (Observed/Potential) | Key Features | Reference(s) |

| Ruthenium | 2-(phenylazo)pyridine | N,N-bidentate | Geometrical isomers, redox activity, electrocatalytic properties | nih.govacs.orgrsc.org |

| Iridium | 2-(arylazo)phenols | N,O-bidentate or C,N,O-tridentate | C-H activation, MLCT transitions, Ir(III)/Ir(IV) and Ir(III)/Ir(II) redox | dntb.gov.uaacs.org |

Ligand Binding Modes and Chelation Effects

The versatility of 2-(Phenylazo)aniline as a ligand is evident in its ability to adopt different binding modes, primarily driven by the electronic environment and the nature of the metal center.

N,N-bidentate: This is the most commonly observed coordination mode for 2-(Phenylazo)aniline, where the ligand chelates to the metal ion through the azo nitrogen and the amino nitrogen acs.orgacs.orgresearchgate.net. This forms a stable six-membered chelate ring, as seen in the palladium(II) bis-chelate complex [PdII(HL)₂] acs.orgacs.org. This mode is favored due to the proximity of the donor atoms and the ligand's deprotonation to form the anionic HL⁻ species.

N,N,C-tridentate: While less frequently reported for 2-(Phenylazo)aniline itself compared to some other azobenzene derivatives, the potential for tridentate coordination exists. This would involve coordination through the two nitrogen atoms (azo and amino) and a carbon atom from one of the phenyl rings, typically via C-H bond activation and cyclometalation acs.orgtandfonline.comdntb.gov.uaacs.org. Such coordination modes are crucial for forming palladacycles or related organometallic structures and are often observed with metals like palladium and iridium when specific directing groups or reaction conditions are employed acs.orgtandfonline.comdntb.gov.uaacs.org. The possibility of forming such complexes highlights the ligand's potential in more complex metallosupramolecular architectures.

The chelation effect, arising from the formation of stable ring structures upon coordination, significantly enhances the stability of the metal complexes. This effect, combined with the electronic properties imparted by the azo group, makes 2-(Phenylazo)aniline a valuable building block in the design of functional coordination compounds.

Compound List:

2-(Phenylazo)aniline

Palladium(II)

Ruthenium

Iridium

Sodium tetrachloropalladate(II)

Electronic Structure and Redox Properties of Metal Complexes

The electronic structure and redox properties of metal complexes derived from 2-(phenylazo)aniline are significantly influenced by the inherent characteristics of the ligand.

Ligand's Electronic Characteristics: 2-(Phenylazo)aniline and related azoaromatic ligands possess low-lying π* orbitals associated with the azo group. rsc.org These orbitals are capable of accepting electrons, which enables the ligand to exist in multiple oxidation states and participate in facile electron transfer processes. rsc.org This electronic feature is crucial for stabilizing metal centers in various oxidation states, particularly lower ones, and can promote metal-to-ligand charge-transfer (MLCT) transitions. arabjchem.org

Spectroscopic Analysis (UV-Vis): The electronic structure and coordination environment of these metal complexes are often elucidated using UV-Vis spectroscopy. For the free ligand, 2-(phenylazo)aniline, absorption bands are observed in dichloromethane (B109758) at approximately 416 nm, 313 nm, and 243 nm. acs.org Upon complexation with palladium(II) to form the PdII(HL)2 complex, significant shifts and new absorption bands appear at around 628 nm, 387 nm, 333 nm, and 262 nm. acs.org These spectral changes, including bathochromic shifts and the emergence of new bands, are indicative of altered electronic states and potential charge-transfer transitions within the complex. arabjchem.orgacs.org

Redox Behavior: The redox activity of 2-(phenylazo)aniline complexes is largely attributed to the ligand's capacity to act as a π-acceptor, which aids in stabilizing reduced metal states. arabjchem.org Electrochemical techniques, such as cyclic voltammetry (CV), are employed to study these redox properties. For instance, Pd(II) complexes featuring azoimine ligands can display reversible reduction couples, typically assigned to the ligand moiety, confirming its ability to accept electrons. arabjchem.org The specific redox potentials can be modulated by structural modifications or substituents on the ligand. arabjchem.org Some research also highlights metal-to-ligand electron transfer (MLET) phenomena in related systems. researchgate.net

Computational Insights: Density Functional Theory (DFT) calculations serve as valuable tools for understanding the electronic structure, molecular geometry, and redox characteristics of these metal complexes, offering theoretical support for experimental observations. ias.ac.in

Structural Elucidation of Metal Complexes

The precise three-dimensional arrangement of atoms and the coordination geometry around the metal center in complexes of 2-(phenylazo)aniline are typically determined through techniques like single-crystal X-ray diffraction.

X-ray Diffraction of PdII(HL)2: A notable example of structural elucidation is the X-ray crystallographic study of the palladium(II) complex, PdII(HL)2, which is synthesized from the reaction of 2-(phenylazo)aniline with Na2PdCl4. acs.orgacs.org In this complex, the 2-(phenylazo)aniline ligand functions as a bidentate chelating agent, coordinating to the palladium(II) center via its azo nitrogen atom and an imine nitrogen atom, thereby demonstrating a predominant azoimine character. acs.org This technique precisely defines the atomic arrangement, bond lengths, and bond angles around the metal center. acs.org

General Structural Findings: X-ray diffraction studies have also been conducted on complexes involving derivatives of 2-(phenylazo)aniline with other transition metals, including nickel(II) and copper(II). core.ac.ukchemrevlett.comajrconline.orgnih.gov These investigations have revealed diverse coordination modes and geometries. For instance, certain Ni(II) and Cu(II) complexes exhibit octahedral geometries, with the ligand acting as a uninegative bidentate donor through the azo nitrogen and a deprotonated phenolic oxygen. core.ac.uk Other Ni(II) complexes have displayed square planar or distorted square planar geometries, with coordination involving azo-N, imine-N, and phenolic-O atoms, and occasionally an ortho-C atom from the phenyl ring. chemrevlett.com Studies on palladium(II) complexes with related phenylazo-containing ligands, such as those derived from phenanthroline, have also confirmed tridentate coordination modes. nih.gov

Structural Parameters of PdII(HL)2 from X-ray Diffraction

Based on the information from search result acs.org, the X-ray diffraction study of PdII(HL)2 provides specific bond parameters. While the exact numerical values are not fully accessible in the provided snippets, the types of parameters determined are known and are crucial for understanding the coordination environment.

| Parameter | Description | Source Reference |

| Pd-N1 (azo) | Bond length between Palladium and azo nitrogen | acs.org |

| Pd-N2 (imine) | Bond length between Palladium and imine nitrogen | acs.org |

| N1-N2 (azo bond) | Bond length of the azo linkage | acs.org |

| Pd-N1-N2 angle | Angle involving Palladium and the azo group | acs.org |

| N1-Pd-N2 angle | Bite angle of the chelate ring | acs.org |

Note: Specific numerical values for these parameters are detailed in the original publication cited as acs.org.

Compound List:

2-(Phenylazo)aniline

Palladium(II)

Nickel(II)

Copper(II)

Rhodium(III)

Iridium(III)

Functional Applications in Advanced Materials and Sensing

Photophysical Properties for Optical Materials

The photophysical properties of compounds containing the phenylazo moiety are central to their application in optical materials. These properties, including absorption and emission spectra, are highly sensitive to the molecular environment and can be tuned by modifying the chemical structure.

Azo compounds are known for the phenomenon of solvatochromism, where their absorption spectra change depending on the solvent environment. walisongo.ac.id The introduction of different substituents onto the phenyl rings of the azo structure can significantly alter their electronic and optical properties. mdpi.com For instance, electron-donating or electron-withdrawing groups can modify the intramolecular charge transfer (ICT) characteristics of the molecule, thereby influencing its color and light-responsiveness. mdpi.com

Derivatives such as phenylazoquinolin-8-ol dyes have been studied to understand these effects. walisongo.ac.id In these systems, the weakly acidic phenolic group can interact with basic environments, leading to color changes that are useful for applications like acid-base indicators. walisongo.ac.id The absorption maxima of these dyes shift based on the pH and the nature of the substituent; for example, a strong electron-withdrawing nitro group can cause a significant bathochromic (red) shift in alkaline conditions. walisongo.ac.id The integration of a pyrylium group near the azo group in a novel "pyrylazo" dye has been shown to enhance its chemical versatility, with electronic properties sensitive to local polarity and Coulombic interactions. acs.org This sensitivity affects its UV-vis spectral behavior and emission properties, highlighting the potential for creating tailored optical materials. acs.org

Development of Luminescent Sensors

The phenylazo group serves as an effective component in the design of luminescent sensors. It can act as a fluorescence quencher or as a reactive site that, upon interaction with a specific analyte, triggers a change in the fluorescence of a linked fluorophore. This principle has been used to develop sensors for various chemical species. nih.govacs.org

Chemodosimeters are sensing molecules that undergo an irreversible chemical reaction with an analyte, leading to a detectable signal. The phenylazo group is particularly suited for this type of sensing. A notable example is the development of a phenylazo-based fluorescent probe for the detection of hypochlorous acid (HClO). nih.govnih.gov In this system, the non-fluorescent probe is designed so that HClO promotes the oxidative cleavage of the phenylazo group. nih.govnih.gov This reaction releases a free rhodol fluorophore, restoring its strong fluorescence and enabling the detection of HClO with high sensitivity and a low detection limit of 22 nM. nih.govnih.gov This irreversible reaction-based mechanism provides high selectivity for the target analyte over other interfering species.

Luminescent sensors can operate through several detection strategies, including "turn-on," "turn-off," and ratiometric responses.

Turn-On/Turn-Off Sensors: In a "turn-off" strategy, the sensor's inherent fluorescence is quenched upon binding to an analyte. nih.gov Conversely, a "turn-on" sensor is initially non-fluorescent or weakly fluorescent, and the fluorescence is significantly enhanced after reacting with the target. The azo group is an effective fluorescence quencher, making it ideal for creating turn-on sensors. acs.org For example, a series of fluorogenic probes for hydrazine detection was developed where the azo group quenches the fluorescence of a Seoul-Fluor (SF) core. acs.org Upon reaction with hydrazine, the azo group is cleaved, leading to a fluorescence enhancement of up to 800-fold. acs.org

Ratiometric Sensors: Ratiometric sensing involves monitoring the change in the ratio of fluorescence intensities at two different wavelengths. This approach offers greater accuracy as it can correct for variations in probe concentration and environmental factors. rsc.org While not specific to 2-(phenylazo)aniline, the principle has been demonstrated in benzimidazole-based chemosensors that exhibit a ratiometric turn-on response to Zn2+, where the original fluorescence peak declines and a new blue-shifted peak appears. rsc.org

| Sensor Type | Analyte | Mechanism | Detection Strategy | Detection Limit | Reference |

| Phenylazo-based Probe (RHN) | Hypochlorous Acid (HClO) | Oxidation of phenylazo group | Turn-On | 22 nM | nih.govnih.gov |

| SF-Azo Probes | Hydrazine | Cleavage of azo group | Turn-On | Not specified | acs.org |

| Naphthyridine Derivatives | Nickel (Ni2+) | Coordination with Ni2+ | Turn-Off | 0.040–0.47 µM | nih.gov |

| Benzimidazole Derivative (BBMP) | Zinc (Zn2+) | Inhibition of ESIPT and formation of new emission | Ratiometric Turn-On | 0.1 µM | rsc.org |

Responsive Materials and Smart Systems (e.g., photochromism)

Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. This property is characteristic of azobenzene (B91143) and its derivatives, including structures related to 2-(phenylazo)aniline. The underlying mechanism is the trans-cis isomerization around the -N=N- double bond.

Chromatographic Separation Techniques and Analytical Applications (e.g., HPLC methods)

High-performance liquid chromatography (HPLC) is a crucial technique for the separation and quantification of aniline and azo compounds in various matrices. asianpubs.orgnih.gov Specific HPLC methods have been developed for the analysis of phenylazoaniline isomers and related compounds, demonstrating the utility of this technique for monitoring and quality control. jst.go.jpnih.gov

A method for the simultaneous determination of p-phenylazoaniline (an isomer of 2-(phenylazo)aniline) and 2-methyl-4-(2-tolylazo)aniline in workplace air has been established. jst.go.jpnih.gov This method utilizes a high-performance liquid chromatograph equipped with a photo-diode array (PDA) detector. jst.go.jpnih.gov The separation is achieved using a C18 column with a gradient elution program, and the detection wavelength is set at 385 nm, corresponding to the maximum absorption of the analytes. jst.go.jp This analytical method is sensitive, with limits of quantitation of 5.00 μ g/sample for p-phenylazoaniline. nih.gov The technique is robust, showing good reproducibility with relative standard deviations between 0.6–1.8%. nih.gov Such methods are essential for risk assessment and monitoring worker exposure to these compounds. jst.go.jp

| Parameter | Condition |

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Detector | Photo-Diode Array (PDA) |

| Column | InertSustain C18 HP (100 mm × 3.0 mm I.D., 3 μm) |

| Mobile Phase | (A) 10 mM ammonium acetate in 0.1% formic acid; (B) Acetonitrile |

| Flow Rate | 1.0 ml/min |

| Column Temperature | 40°C |

| Detection Wavelength | 385 nm |

| Limit of Quantitation (p-phenylazoaniline) | 5.00 μ g/sample |

| Reference | jst.go.jpnih.gov |

Emerging Research Directions and Future Outlook

Unexplored Reactivity Pathways and Synthetic Innovations

While the basic synthesis of azo compounds through diazotization and coupling is well-established, the future of 2-(Phenylazo)aniline chemistry lies in developing more sophisticated and efficient synthetic methodologies. repec.orgnih.gov Current research is focused on innovations that offer greater control over molecular architecture and access to novel derivatives.

Key areas of innovation include:

Cascade Reactions: Inspired by the synthesis of complex heterocycles from aniline precursors, researchers are exploring the potential for cascade reactions involving 2-(Phenylazo)aniline. nih.gov For instance, aniline-assisted annulation reactions could be adapted to build complex fused-ring systems onto the 2-(Phenylazo)aniline core, creating novel polycyclic aromatic structures with unique electronic properties. nih.gov

Mild and Efficient Synthesis: There is a growing emphasis on developing greener and more efficient synthetic routes. This includes the use of mild and effective procedures for the preparation of aniline precursors, such as the selective reduction of nitro compounds using systems like sodium borohydride-tin(II) chloride dihydrate. nih.gov Adapting such methods could streamline the synthesis of substituted 2-(Phenylazo)aniline derivatives.

Post-Functionalization Strategies: A significant area of opportunity lies in the selective functionalization of the pre-formed 2-(Phenylazo)aniline scaffold. The presence of the amino group and the two aromatic rings offers multiple sites for modification. Unexplored pathways could involve regioselective C-H activation, cross-coupling reactions, or derivatization of the amino group to introduce new functionalities, thereby tuning the molecule's steric and electronic properties for specific applications. nih.gov

Future synthetic work will likely focus on creating a diverse library of 2-(Phenylazo)aniline derivatives with tailored properties, moving beyond simple substitutions to complex, multi-functionalized molecules.

Advanced Spectroscopic Techniques for Dynamic Studies

Understanding the intricate dynamic processes of 2-(Phenylazo)aniline, such as photoisomerization and energy relaxation, is crucial for its application in molecular switches and other light-responsive materials. Advanced spectroscopic techniques are providing unprecedented insight into these ultrafast events. hbni.ac.incecam.org

Traditional methods are being complemented by powerful new approaches that can probe molecular structure and dynamics on femtosecond to nanosecond timescales. hbni.ac.insouthampton.ac.uk These techniques are essential for building a comprehensive picture of the photophysical and photochemical behavior of 2-(Phenylazo)aniline. researchgate.net

Interactive Table: Advanced Spectroscopic Techniques for 2-(Phenylazo)aniline Research

| Technique | Principle | Potential Application for 2-(Phenylazo)aniline | Key Insights |

| Femtosecond Transient Absorption Spectroscopy | A pump pulse excites the molecule, and a delayed probe pulse monitors the change in absorption over time. | Studying the ultrafast dynamics of photoisomerization (trans-to-cis and cis-to-trans), identifying transient species, and mapping excited-state relaxation pathways. hbni.ac.in | Lifetimes of excited states, isomerization quantum yields, mechanism of energy dissipation. |

| Two-Dimensional (2D) Spectroscopy | Uses multiple laser pulses to create correlation maps between different frequencies, revealing couplings between electronic and vibrational states. cecam.org | Elucidating the coupling between vibrational modes and the electronic transitions involved in the azo group's photoisomerization. cecam.org | Anharmonicities, mode-specific dynamics, and the role of specific vibrations in the isomerization process. |

| Time-Resolved Infrared (TRIR) Spectroscopy | Measures vibrational spectra (fingerprints of molecular structure) at different time points after photoexcitation. | Tracking the structural changes in the molecule during and after photoisomerization, observing the evolution from the trans to the cis isomer. | Direct structural information on transient intermediates and the kinetics of structural change. |

| Solid-State NMR (ssNMR) Spectroscopy | Probes the structure and dynamics of molecules in the solid state. sustainability-directory.com | Characterizing the packing and dynamics of 2-(Phenylazo)aniline derivatives within solid-state materials like polymers or metal-organic frameworks. sustainability-directory.com | Conformation in the solid state, intermolecular interactions, and mobility of molecular components. |

The application of these advanced methods is critical for developing a deep mechanistic understanding that can guide the design of next-generation 2-(Phenylazo)aniline-based materials. researchgate.net

Computational Design and Prediction of Novel Properties

Computational chemistry has become an indispensable tool for accelerating the discovery and design of new molecules. at.ua For 2-(Phenylazo)aniline, theoretical methods are being used to predict properties, understand reaction mechanisms, and guide synthetic efforts toward derivatives with enhanced performance.

Density Functional Theory (DFT) is a cornerstone of this approach, enabling the prediction of molecular structures, electronic properties, and spectroscopic signatures. at.uaresearchgate.net By modeling different substituents on the 2-(Phenylazo)aniline core, researchers can screen potential candidates for desired characteristics before committing to challenging and time-consuming synthesis. researchgate.net

Interactive Table: Computational Methods in 2-(Phenylazo)aniline Research

| Computational Method | Predicted Properties | Relevance to 2-(Phenylazo)aniline |

| Density Functional Theory (DFT) | Optimized molecular geometry, electronic absorption spectra (UV-Vis), vibrational frequencies (IR/Raman), band gap energies, and reaction pathways. at.uaresearchgate.net | Predicts how substituents will alter color, photo-switching behavior, and reactivity. Helps in interpreting experimental spectra. |

| Time-Dependent DFT (TD-DFT) | Excited-state energies, transition properties, and photophysical parameters. | Essential for understanding the photoisomerization mechanism, predicting absorption wavelengths, and designing more efficient molecular switches. researchgate.net |

| Isodesmic Reactions | Gas-phase heat of formation. at.ua | Allows for the theoretical assessment of the energetic properties of novel, nitrogen-rich 2-(Phenylazo)aniline derivatives for applications like high-energy-density materials. at.ua |

| Molecular Dynamics (MD) Simulations | Conformational dynamics, solvent effects, and interactions within larger systems (e.g., polymers, membranes). | Simulates how 2-(Phenylazo)aniline-based switches behave in realistic environments and how their motion translates to macroscopic effects in materials. |

These computational tools allow for a systematic, in-silico exploration of the vast chemical space of 2-(Phenylazo)aniline derivatives, establishing crucial structure-property relationships that are key to designing functional molecules. at.ua

Interdisciplinary Applications in Material Science

The unique combination of a photo-responsive azo group and a reactive aniline moiety makes 2-(Phenylazo)aniline a highly attractive building block for a wide range of advanced materials. Its potential extends into numerous interdisciplinary fields.

Photo-responsive Polymers and Actuators: The amino group of 2-(Phenylazo)aniline can be used as a monomer or a functional site for polymerization. nih.gov This allows for the incorporation of the photoswitchable azo unit into polymer backbones or as side chains. Such polymers could find use in creating light-driven soft actuators, where the collective trans-cis isomerization of the azobenzene (B91143) units generates mechanical force.

Chemical Sensors: Polyaniline and its derivatives are well-known for their use in chemical sensors due to changes in their electrical properties upon exposure to analytes. nih.gov Thin films of polymers derived from 2-(Phenylazo)aniline could be highly sensitive to specific chemicals, with the potential for the azo group to add an optical readout mechanism. nih.gov

Liquid Crystals: Azobenzene is a classic mesogenic core used in liquid crystals. researchgate.netcore.ac.uk By modifying 2-(Phenylazo)aniline with appropriate alkyl chains and other functional groups, it is possible to design novel liquid crystalline materials whose phase behavior can be controlled with light.

Optoelectronic Materials: Azo dyes have been investigated for their optical properties in thin films, which are relevant for optoelectronic and photonic applications. mdpi.com The ability to tune the electronic structure of 2-(Phenylazo)aniline through chemical modification could lead to new materials for organic light-emitting diodes (OLEDs) or nonlinear optics. nih.gov

The versatility of the 2-(Phenylazo)aniline scaffold provides a rich platform for collaboration between chemists, physicists, and engineers to develop next-generation smart materials.

Challenges and Opportunities in 2-(Phenylazo)aniline Research

Despite the promising outlook, the field faces several challenges that also represent significant opportunities for future research.

Challenges:

Synthetic Selectivity: Achieving precise control over the regioselectivity during the functionalization of the 2-(Phenylazo)aniline scaffold can be difficult, requiring the development of more sophisticated synthetic strategies. researchgate.net

Complex Photophysics: The photoisomerization dynamics of azobenzenes can be complex and highly sensitive to the molecular environment, making a complete mechanistic understanding difficult to achieve. researchgate.net

Theory-Experiment Correlation: While powerful, theoretical methods still rely on approximations and may not perfectly reproduce experimental results, necessitating a close feedback loop between computational prediction and experimental validation. cecam.org

Stability and Degradation: For practical applications in materials, the long-term stability of the molecule, particularly its resistance to photochemical degradation over many switching cycles, is a critical concern. Some azo compounds are also subject to biodegradation. nih.gov

Opportunities:

Novel Molecular Architectures: The exploration of unexplored reactivity pathways provides the opportunity to create entirely new classes of 2-(Phenylazo)aniline-based molecules with unprecedented properties. nih.gov

Fundamental Understanding: The application of advanced spectroscopic and computational techniques offers the chance to gain a fundamental, detailed understanding of the dynamic behavior of this important molecular switch. hbni.ac.inat.ua

Tailored Materials: By combining synthesis and computational design, researchers have the opportunity to create highly tailored materials with precisely controlled photo-responsive, electronic, and mechanical properties for targeted applications. mdpi.com

Biomedical and Environmental Applications: The responsiveness of the azobenzene unit to stimuli opens doors for applications in areas like drug delivery. Furthermore, understanding the biodegradation pathways of these compounds could lead to the design of more environmentally benign dyes and materials. nih.gov

Addressing these challenges will be key to unlocking the full potential of 2-(Phenylazo)aniline and its derivatives, paving the way for significant scientific and technological advancements.

Q & A

Q. What are the established synthetic routes for 2-(phenylazo)aniline, and how can reaction conditions be optimized to improve yield and purity?

2-(Phenylazo)aniline is typically synthesized via diazotization of aniline derivatives followed by coupling with aromatic amines. Key steps include controlling pH (1–2), temperature (0–5°C), and stoichiometry of reagents (e.g., NaNO₂, HCl). Purification via column chromatography or recrystallization is critical to isolate isomers (e.g., para vs. ortho substitution) . Optimization may involve adjusting reaction time (2–4 hours) and using catalysts like PdCl₂ to enhance regioselectivity .

Q. Which analytical techniques are most effective for characterizing 2-(phenylazo)aniline’s structural and electronic properties?

- UV-Vis Spectroscopy : Identifies π→π* and n→π* transitions in the azo group (λₘₐₓ ~400–500 nm) .

- ¹H/¹³C NMR : Resolves substituent positions (e.g., para-phenylazo vs. ortho isomers) via coupling patterns and chemical shifts .

- X-ray Crystallography : Determines molecular geometry and hydrogen-bonding networks in solid state .

- HPLC-MS : Quantifies purity and detects byproducts (e.g., unreacted aniline precursors) .

Q. How does the azo group in 2-(phenylazo)aniline influence its stability under varying pH and light exposure?

The azo bond (–N=N–) is pH-sensitive, undergoing protonation/deprotonation at acidic/basic conditions, which alters electronic properties. Photodegradation studies show UV light (λ < 400 nm) cleaves the azo bond, forming aniline derivatives. Stability is enhanced by electron-withdrawing substituents (e.g., –NO₂) or encapsulation in polymer matrices .

Advanced Research Questions

Q. What coordination chemistry applications exist for 2-(phenylazo)aniline, particularly with transition metals?

2-(Phenylazo)aniline acts as a bidentate ligand, coordinating with Pd(II) or Fe(II) via the azo and adjacent amine groups. For example, reaction with Na₂PdCl₄ forms a square-planar complex [Pd(L)Cl₂], validated by X-ray diffraction and magnetic susceptibility . Such complexes are explored in catalysis (e.g., Suzuki coupling) and spin-crossover materials .

Q. How can 2-(phenylazo)aniline derivatives be applied in stimuli-responsive materials, such as spin-crossover systems?

Derivatives like PM-AzA (N-(2'-pyridylmethylene)-4-(phenylazo)aniline) form Fe(II) complexes exhibiting spin-crossover behavior. Thermal or light-induced transitions between high-spin (paramagnetic) and low-spin (diamagnetic) states are monitored via magnetic circular dichroism (MCD) and Mössbauer spectroscopy. Substituents on the phenyl ring modulate transition temperatures (T₁/₂ ~150–300 K) .

Q. What methodologies assess the environmental persistence and bioaccumulation potential of 2-(phenylazo)aniline?

- Biodegradation : Use OECD 301 tests with activated sludge; trace levels after 7 days indicate moderate persistence .

- Bioaccumulation : Estimated log Kow ~4.58 predicts a BCF of 1780, suggesting high accumulation in aquatic organisms .

- Soil Mobility : High Koc (~7390) implies strong adsorption to organic matter, reducing groundwater leaching .

Q. How should researchers resolve contradictions in data arising from isomerism or analytical limitations?

- Isomer Discrimination : Combine HPLC (retention time) with 2D NMR (NOESY) to distinguish para/ortho isomers .

- Purity Discrepancies : Cross-validate via elemental analysis and differential scanning calorimetry (DSC) .

- Photodegradation Variability : Standardize light sources (e.g., λ = 365 nm) and use actinometry for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.